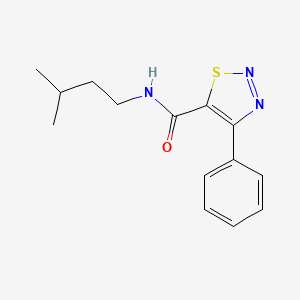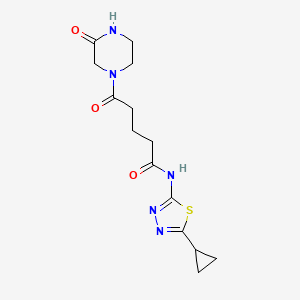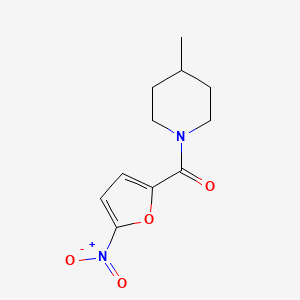![molecular formula C17H15Cl2N3O3 B11021457 (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11021457.png)
(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, nitro, and piperazino groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, safety, and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects of similar compounds on biological systems .
Medicine
In medicine, (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs targeting specific diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone
- (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
Uniqueness
What sets (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone apart from similar compounds is its dual chloro and nitro substitution combined with the piperazino group. This unique combination enhances its reactivity and potential for diverse applications in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C17H15Cl2N3O3 |
|---|---|
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
(4-chloro-3-nitrophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-2-1-3-14(11-13)20-6-8-21(9-7-20)17(23)12-4-5-15(19)16(10-12)22(24)25/h1-5,10-11H,6-9H2 |
Clave InChI |
DIZFNAIWFZCPCW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-phenyl-6-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11021379.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11021380.png)
![Dimethyl 5-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11021395.png)


![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-valine](/img/structure/B11021419.png)
![Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate](/img/structure/B11021425.png)
![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11021433.png)
![N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11021439.png)
![2-chloro-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11021441.png)

![Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate](/img/structure/B11021448.png)


